Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCYCRPQLTJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is an organic compound with significant biological activity, particularly in pharmaceutical applications. Its molecular structure includes an oxazole ring, which contributes to its diverse biological properties. This article explores the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₁NO₄
- Molecular Weight : 233.22 g/mol
- Functional Groups : The compound features a carboxylate group and a hydroxyphenyl substituent, enhancing its reactivity and biological potential.
Synthesis
The synthesis of ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing carboxylic acid derivatives and aryl compounds.
- Cyclization : Forming the oxazole ring through cyclodehydration methods.
Biological Activities
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Potential reduction in inflammatory markers |
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have evaluated the antiproliferative effects of ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate on human cancer cell lines using MTT assays. Results indicated significant inhibition of cell viability at specific concentrations, suggesting potential as an anticancer agent.
- Antimicrobial Testing : The compound was tested against various bacterial strains, demonstrating notable activity. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.
- Mechanism of Action : Research suggests that the biological activity may be attributed to the compound's ability to interfere with cellular processes such as DNA replication and protein synthesis, though further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Key Compounds:
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) Substituent: 4-Bromobenzyloxy group. Key Features: The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Increased molecular weight (MW: ~383.3 g/mol) compared to the target compound. Lower polarity due to the absence of amino groups .
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Substituent : 4-Methylpentyl chain.
- Key Features : Alkyl chain increases lipophilicity (logP ~4.2), improving membrane permeability but reducing aqueous solubility. Synthesized via Boc protection of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate (86% yield) .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Substituent: Pyridin-3-yl and amino groups. Basic amino group enhances solubility in acidic conditions. Safety data indicate handling precautions (e.g., respiratory protection) due to uncharacterized toxicity .
tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate Substituent: Benzodiazolyl group. Demonstrated utility in optimizing inhibitors for 8-oxo-guanine DNA glycosylase .
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate Substituent: 4-Methylphenyl group. Key Features: Hydrophobic substituent elevates logP (~3.8), favoring lipid bilayer penetration. Limited ecological and toxicity data available; recommended for research use only .
Preparation Methods
Boc Protection of Piperidine
The starting point involves Boc-protection of 4-hydroxymethylpiperidine to generate tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This is typically achieved by treating 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, yielding the Boc-protected intermediate (denoted as compound V in literature).
Activation and Coupling with Phenol Derivative
The hydroxymethyl group on the Boc-protected piperidine is converted into a good leaving group such as a tosylate or mesylate (compounds VIa or VIb) by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This activated intermediate undergoes nucleophilic substitution with a phenol derivative bearing the 4-amino-3-methoxy substitution pattern, typically in the presence of cesium carbonate as a base, to form the ether linkage (compound VII).
Deprotection and Functionalization
Subsequent acidic deprotection removes the Boc group to yield the free amine (compound VIII). This intermediate can be further functionalized by reductive amination or amide coupling to install additional substituents if desired, but for the target compound, the free amine is retained.
Example Synthetic Scheme Summary (Based on Analogous Piperidine Derivative Preparation)
| Step | Reaction Type | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | Boc Protection | 4-Hydroxymethylpiperidine + Boc2O, base | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (V) |
| 2 | Activation | Tosyl chloride or mesyl chloride, base | Tosylate or mesylate intermediate (VIa or VIb) |
| 3 | Nucleophilic Substitution | Phenol derivative (4-amino-3-methoxyphenol), Cs2CO3 | tert-butyl 4-(4-amino-3-methoxyphenoxy)methyl)piperidine-1-carboxylate (VII) |
| 4 | Boc Deprotection | Acidic conditions (e.g., TFA) | 4-(4-amino-3-methoxyphenoxy)piperidine (VIII) |
Research Findings and Optimization Notes
- The Boc group provides protection for the piperidine nitrogen, allowing selective reactions at the hydroxymethyl position without affecting the amine functionality.
- Activation of the hydroxymethyl group as a tosylate or mesylate is crucial for efficient nucleophilic substitution with the phenol derivative.
- Cesium carbonate is preferred as a base in the substitution step due to its high solubility and strong basicity, facilitating the formation of the phenoxy ether.
- The phenol derivative must be carefully prepared or sourced with the 4-amino-3-methoxy substitution to ensure the desired substitution pattern on the aromatic ring.
- Deprotection under acidic conditions (e.g., trifluoroacetic acid) cleanly removes the Boc group without affecting the ether linkage or amino substituents.
- Purification typically involves chromatographic techniques to isolate the target compound with high purity.
Comparative Data from Piperidine Derivative Syntheses
Research on related piperidine derivatives, such as those targeting MenA enzyme inhibition in Mycobacterium tuberculosis, reveals similar synthetic strategies involving Boc protection, ether formation, and reductive amination steps. These studies confirm the robustness of the synthetic approach for preparing complex piperidine-based molecules with phenoxy substituents.
Summary Table of Key Preparation Steps
| Step No. | Intermediate | Key Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|---|
| 1 | V | Boc Protection | Boc2O, base | Protect piperidine nitrogen |
| 2 | VIa/VIb | Tosylation/Mesylation | Tosyl chloride or mesyl chloride, base | Activate hydroxymethyl group |
| 3 | VII | Nucleophilic Substitution | 4-amino-3-methoxyphenol, Cs2CO3 | Form phenoxy ether linkage |
| 4 | VIII | Boc Deprotection | Acid (e.g., TFA) | Remove Boc protecting group |
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from piperidine derivatives. Key steps include:
- Alkylation/arylation : Introduction of the 4-amino-3-methoxyphenoxy group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under inert conditions .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by acidic deprotection (e.g., TFA or HCl in dioxane) .
- Purification : Column chromatography or recrystallization to isolate the product. Optimization may involve adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) or reaction temperatures .
- Yield Improvement : Catalytic systems (e.g., Pd catalysts for coupling) and stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of aryl halides) reduce side reactions .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structure via - and -NMR, focusing on characteristic peaks (e.g., Boc group at δ ~1.4 ppm for tert-butyl) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane mixtures) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (e.g., SHELXL for refinement) analyze diffraction data, with R-factors <5% indicating high accuracy .
- Challenges : Disordered tert-butyl or methoxy groups may require constraints (ISOR/DFIX commands) during refinement .
Q. What strategies address regioselectivity challenges during functionalization of the piperidine ring?
- Methodological Answer :
- Directing Groups : Temporarily install groups (e.g., sulfonamides) to steer electrophilic substitutions to specific positions .
- Transition Metal Catalysis : Use Pd or Cu catalysts to control cross-coupling sites (e.g., selective C-H activation at the 4-position of piperidine) .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by mapping electron density and frontier molecular orbitals .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled for structurally similar analogs?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the Boc group) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : Use - HSQC and COSY to assign overlapping signals and verify coupling networks .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond angles and torsional conformations .
Q. What pharmacological profiling methods are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after incubating with HEK293 or HepG2 cells .
- In Silico Studies :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs) .
- ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., LogP, CYP inhibition) .
Data Contradiction and Resolution
Q. How should researchers interpret discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Methodological Answer :
- Replication : Repeat reactions using identical conditions (solvent purity, catalyst batch) to rule out procedural variability .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives) that may reduce yields .
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to optimize reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
